Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . It is characterized by its stability and reactivity, which are essential for forming carbon-carbon bonds in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under inert conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
2-hydroxy-5-(trifluoromethyl)phenylboronic acid+KHF2→Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Formation of boronic acids.
Reduction: Formation of boronates.
Substitution: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which facilitate the coupling process .
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)borate
- Potassium trifluoro(4-trifluoromethyl)phenylborate
Comparison: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is unique due to its hydroxyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers better performance in Suzuki–Miyaura coupling reactions due to its ability to form stable boron intermediates .
Eigenschaften
Molekularformel |
C7H4BF6KO |
---|---|
Molekulargewicht |
268.01 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-hydroxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14;/h1-3,15H;/q-1;+1 |
InChI-Schlüssel |
CEYJDCIGXITPSL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC(=C1)C(F)(F)F)O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.